REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7](Cl)=[O:8])[CH:2]=1.[Cl-:11].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Cl:11][C:1]1[CH:6]=[CH:5][C:4]([C:7]([C:3]2[CH:2]=[C:1]([CH3:10])[CH:6]=[CH:5][CH:4]=2)=[O:8])=[CH:3][CH:2]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C(=O)Cl)C
|
Name
|
|
Quantity
|
8.63 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 15 hours at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
quenched by addition of ice and concentrated hydrochloric acid (5.0 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C=2C=C(C=CC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |